1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate
Description
Properties
IUPAC Name |
dimethyl 2-(4-bromophenyl)-2-methylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-12(10(14)16-2,11(15)17-3)8-4-6-9(13)7-5-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYUMTWAFLMFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166616 | |
| Record name | Propanedioic acid, 2-(4-bromophenyl)-2-methyl-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243835-94-1 | |
| Record name | Propanedioic acid, 2-(4-bromophenyl)-2-methyl-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243835-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(4-bromophenyl)-2-methyl-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate typically involves the esterification of 2-(4-bromophenyl)-2-methylpropanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Carboxylic acid derivatives of the original compound.
Scientific Research Applications
1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromophenyl group can interact with hydrophobic pockets in the enzyme, while the ester groups can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Structural Analogs in the Propanedioate Ester Family
The following table summarizes key structural analogs and their distinguishing features:
Reactivity in Catalytic Systems
Evidence from palladium-catalyzed allylation reactions highlights the role of malonate esters (e.g., dimethyl 2-(1,3-diphenylallyl)malonate) in enantioselective synthesis . The bromophenyl group in the target compound could influence regioselectivity or retention times in chiral HPLC separations, similar to (E)-dimethyl 2-(1,3-bis(4-bromophenyl)allyl)malonate , which showed distinct retention times (18.8 and 28.4 min) .
Biological Activity
1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14BrO4
- Molecular Weight : 300.14 g/mol
This compound features a brominated phenyl group and a dimethylated propanedioate moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cells through the activation of specific cellular pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction via caspase activation |
| Study B | MCF-7 | 20 | Inhibition of cell cycle progression |
| Study C | A549 | 18 | ROS generation leading to cell death |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, contributing to its potential as an anti-inflammatory agent.
- Receptor Modulation : It can modulate receptor activities related to cell signaling pathways, influencing processes such as apoptosis and cell growth.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Studies
In another investigation, the effects on various cancer cell lines were assessed. The findings revealed that treatment with the compound resulted in significant tumor growth inhibition in xenograft models, suggesting its potential for therapeutic use in oncology .
Q & A
Q. What are the primary synthetic routes for 1,3-dimethyl 2-(4-bromophenyl)-2-methylpropanedioate?
The compound can be synthesized via Pd-catalyzed allylic alkylation using malonate esters as nucleophiles. For example, dimethyl malonate reacts with brominated aryl substrates in the presence of palladium catalysts (e.g., [Pd(η³-C₃H₅)Cl]₂) and chiral P,N ligands to achieve enantioselective coupling . Reaction conditions (solvent, temperature, and ligand choice) critically influence yield and stereochemical outcomes. Post-reaction workup typically involves extraction with ether, chromatography, and chiral HPLC analysis to confirm enantiopurity .
Q. How is the compound characterized structurally, and what analytical methods are recommended?
- X-ray crystallography (using SHELX programs for refinement) is the gold standard for unambiguous structural confirmation .
- Chiral HPLC (e.g., Kromasil 3-AmyCoat column with n-hexane/2-propanol eluent) resolves enantiomers, with retention times varying based on substituents (e.g., bromophenyl derivatives elute at 18.8–28.4 min) .
- NMR spectroscopy identifies key signals: the methyl ester groups (~3.7 ppm for OCH₃), bromophenyl aromatic protons (7.2–7.6 ppm), and malonate backbone protons (3.1–3.5 ppm) .
Q. What are the compound’s key reactivity patterns in organic synthesis?
The malonate ester moiety undergoes nucleophilic substitution (e.g., with Grignard reagents) and decarboxylation under acidic conditions. The 4-bromophenyl group enables cross-coupling reactions (Suzuki, Heck) for further functionalization .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized, and what challenges arise?
Enantioselectivity depends on ligand design and reaction kinetics . For example, chiral P,N ligands with a pentane-2,4-diyl backbone stabilize Pd complexes, achieving >90% ee in malonate couplings . Challenges include:
- Steric hindrance from the 2-methyl group, which may slow nucleophilic attack.
- Byproduct formation due to competing elimination pathways. Mitigation strategies involve tuning solvent polarity (e.g., dichloromethane vs. THF) and using additives like potassium acetate to stabilize intermediates .
Q. How do conflicting crystallographic data arise for derivatives, and how should they be resolved?
Discrepancies in bond lengths or angles (e.g., C–Br vs. C–O distances) may stem from twinned crystals or disorder in the lattice . Use SHELXL refinement with high-resolution data (<1.0 Å) and validate with Hirshfeld surface analysis to resolve ambiguities . For example, in bromophenyl derivatives, ensure anisotropic displacement parameters for bromine atoms are properly modeled .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Low yields often result from catalyst poisoning (e.g., bromide leaching) or poor solubility . Solutions include:
- Microwave-assisted synthesis to enhance reaction rates.
- Buchwald-Hartwig ligands (e.g., XPhos) to improve Pd catalyst stability.
- Co-solvents like DMF or DMA to solubilize aromatic intermediates .
Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar analogs?
Discrepancies arise from substituent positioning (e.g., para-bromo vs. ortho-nitro groups) and assay conditions (e.g., cell line variability in tyrosine kinase inhibition studies). For example, 4-bromophenyl derivatives show stronger enzyme inhibition than fluorophenyl analogs due to bromine’s electron-withdrawing effects . Validate findings using standardized assays (e.g., IC₅₀ measurements under controlled pH and temperature) .
Methodological Tables
Table 1. HPLC Retention Times for Bromophenyl Malonate Derivatives
| Compound | Retention Time (min) | Eluent Ratio (Hexane:2-Propanol) |
|---|---|---|
| (E)-Dimethyl 2-(1,3-diphenylallyl)malonate | 10.6, 13.7 | 85:15 |
| (E)-Dimethyl 2-(1,3-bis(4-bromophenyl)allyl)malonate | 18.8, 28.4 | 85:15 |
| Source: Adapted from catalytic allylation studies |
Table 2. Common Contaminants in Synthesis and Mitigation
| Contaminant | Source | Removal Method |
|---|---|---|
| Unreacted malonate | Incomplete coupling | Silica gel chromatography |
| Pd residues | Catalyst leaching | Activated carbon filtration |
| Enantiomeric byproducts | Poor ligand selectivity | Chiral stationary phase HPLC |
| Source: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
